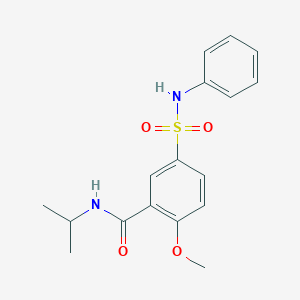![molecular formula C19H22N4O3S B4687928 2-bicyclo[2.2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4687928.png)
2-bicyclo[2.2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide
Vue d'ensemble
Description
2-bicyclo[2.2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. 2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide.
Mécanisme D'action
The mechanism of action of 2-bicyclo[2.2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide involves the inhibition of certain enzymes and proteins that play a crucial role in the development and progression of various diseases. The compound interacts with specific receptors and enzymes, leading to the inhibition of their activity and subsequent downstream effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and the target pathway. However, the compound has been shown to exhibit potent anti-inflammatory and antitumor activity by inhibiting the production of pro-inflammatory cytokines and growth factors. It has also been shown to have a neuroprotective effect by preventing the formation of amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bicyclo[2.2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide in lab experiments is its potent activity against various diseases. The compound has also been shown to exhibit low toxicity levels, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
For 2-bicyclo[2.2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide include further investigation of its potential use in treating various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders. The compound's mechanism of action and its interaction with specific receptors and enzymes should also be further explored to better understand its therapeutic potential. Additionally, the development of more efficient and cost-effective synthesis methods for the compound could lead to its wider use in scientific research.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential use in various applications. The compound's potent activity against various diseases, low toxicity levels, and neuroprotective effects make it a promising candidate for further research. Further investigation is needed to fully understand the compound's mechanism of action and its potential use in treating various diseases.
Applications De Recherche Scientifique
2-bicyclo[2.2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activity. The compound has also been investigated for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-18(12-15-11-13-2-3-14(15)10-13)22-16-4-6-17(7-5-16)27(25,26)23-19-20-8-1-9-21-19/h1,4-9,13-15H,2-3,10-12H2,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJQYLPKLBSANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4687847.png)
![ethyl N-({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4687852.png)
![4-[3-(4-fluorophenyl)propanoyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4687862.png)


![ethyl 3-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4687882.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4687895.png)
![5-[4-(difluoromethoxy)benzylidene]-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4687902.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4687922.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4687934.png)
![N'-[1-(4-isobutylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B4687948.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4687954.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4687955.png)